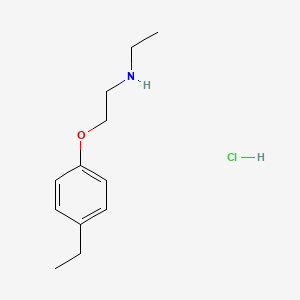
N-(4-Methyl-1-oxo-2,3-benzoxazin-6-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methyl-1-oxo-2,3-benzoxazin-6-yl)prop-2-enamide, commonly known as DIMBOA-PE, is a natural compound found in maize plants that has been studied for its potential use in various scientific applications.
Wirkmechanismus
The mechanism of action of DIMBOA-PE is not fully understood. However, it is believed to act as a natural defense mechanism in maize plants against insect and herbivore attacks. It is also thought to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DIMBOA-PE has been shown to have various biochemical and physiological effects. In insects, it has been found to inhibit the activity of digestive enzymes, leading to reduced nutrient absorption and growth inhibition. In cancer cells, it has been shown to induce apoptosis through the activation of caspases, which are enzymes that play a role in programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIMBOA-PE in lab experiments is its natural origin, which makes it a more environmentally friendly option compared to synthetic compounds. Additionally, its insecticidal and herbicidal properties make it a potential alternative to traditional chemical pesticides. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on DIMBOA-PE. One area of interest is its potential use as a natural pesticide in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use as an anticancer agent. Other potential applications include its use as a natural preservative in food and its potential use in the development of new drugs.
Synthesemethoden
DIMBOA-PE can be synthesized from hydroxamic acid and acryloyl chloride through a reaction process. The resulting compound is purified through column chromatography and characterized using NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DIMBOA-PE has been studied for its potential use in various scientific applications, including as an insecticide, herbicide, and anticancer agent. Insecticidal properties of DIMBOA-PE have been shown to be effective against various insects, including aphids, caterpillars, and spider mites. It has also been found to have herbicidal properties against certain weed species. Additionally, studies have shown that DIMBOA-PE has anticancer properties, specifically against breast and colon cancer cells.
Eigenschaften
IUPAC Name |
N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-3-11(15)13-8-4-5-9-10(6-8)7(2)14-17-12(9)16/h3-6H,1H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEDAVNYKRHZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C2=C1C=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-1-oxo-2,3-benzoxazin-6-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one](/img/structure/B2441882.png)




![2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441892.png)
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2441893.png)

![Ethyl 2-[({[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2441895.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2441896.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2441898.png)
![2-[(4-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2441902.png)
